

# Application Notes and Protocols for Dofetilide N-oxide Analytical Standards

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## Compound of Interest

Compound Name: Dofetilide N-oxide

Cat. No.: B1144631

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## Introduction

Dofetilide is a potent class III antiarrhythmic agent used for the management of atrial fibrillation and flutter. As with any pharmaceutical compound, a thorough understanding and control of its impurities are critical for ensuring safety and efficacy. **Dofetilide N-oxide** is a known metabolite and a potential impurity of Dofetilide. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities in drug substances and products.<sup>[1][2][3][4][5]</sup> These application notes provide detailed protocols for the analysis of **Dofetilide N-oxide** using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

**Dofetilide N-oxide** is a metabolite of Dofetilide and its presence and quantity must be monitored in the final drug product.<sup>[6]</sup> The analytical standards for **Dofetilide N-oxide** are essential for the accurate quantification and validation of analytical methods.

## Physicochemical Properties and Reference Standard Information

Parameter	Value	Reference
Chemical Name	N-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]oxidoamino]ethyl]phenyl]-methanesulfonamide	--INVALID-LINK--
CAS Number	144449-71-8	--INVALID-LINK--
Molecular Formula	C19H27N3O6S2	--INVALID-LINK--
Molecular Weight	457.56 g/mol	--INVALID-LINK--
Storage	-20°C for long-term storage	--INVALID-LINK--

## Analytical Methodologies

### HPLC-UV Method for Quantification of Dofetilide N-oxide

This method is suitable for the quantification of **Dofetilide N-oxide** in bulk drug substance and pharmaceutical dosage forms.

#### 3.1.1. Experimental Protocol

Chromatographic Conditions:

Parameter	Condition
Column	Phenomenex C18 (150 x 4.6 mm, 1.8 µm)
Mobile Phase	20mM Potassium dihydrogen phosphate Buffer (pH 6.8): Acetonitrile: Methanol (50:30:20 v/v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	231 nm
Injection Volume	10 µL
Column Temperature	30°C

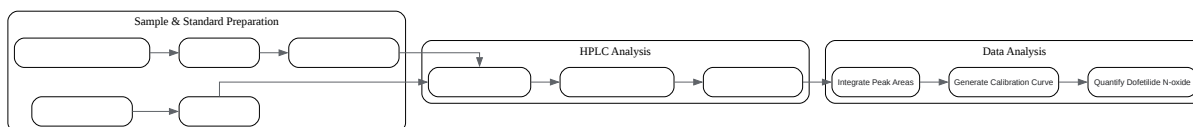
Standard and Sample Preparation:

- **Standard Stock Solution (100 µg/mL):** Accurately weigh and dissolve 10 mg of **Dofetilide N-oxide** reference standard in 100 mL of diluent (Mobile Phase).
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 0.1 - 10 µg/mL.
- **Sample Solution:** Prepare a sample solution of Dofetilide containing potential N-oxide impurity at a concentration of 1 mg/mL in the diluent.

Method Validation Parameters (Hypothetical Data):

Parameter	Result
Linearity (µg/mL)	0.1 - 10
Correlation Coefficient ( $r^2$ )	> 0.999
Limit of Detection (LOD)	0.03 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0 - 102.0%
Retention Time (min)	Approximately 3.5 min (retention time may vary based on system)

### 3.1.2. HPLC Analysis Workflow



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Caption: Workflow for the quantification of **Dofetilide N-oxide** using HPLC-UV.

## UPLC-MS/MS Method for Trace Level Detection and Confirmation

This highly sensitive and selective method is ideal for the detection and confirmation of trace levels of **Dofetilide N-oxide**, particularly in biological matrices or as a low-level impurity. This protocol is adapted from a validated method for Dofetilide.[7][8][9]

### 3.2.1. Experimental Protocol

Chromatographic Conditions:

Parameter	Condition
Column	C18 analytical column
Mobile Phase A	Water with 0.1% (v/v) formic acid
Mobile Phase B	Acetonitrile and Methanol (1:3) with 0.1% (v/v) formic acid
Flow Rate	0.40 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient Elution	Optimized for separation of Dofetilide and Dofetilide N-oxide

Mass Spectrometry Conditions:

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions	
Dofetilide N-oxide	Precursor Ion (m/z): 458.2 -> Product Ions (m/z): [To be determined experimentally, likely involving loss of oxygen and other fragments]
Dofetilide (for reference)	Precursor Ion (m/z): 442.2 -> Product Ion (m/z): 411.2
Internal Standard	Dofetilide-d4 (if available)

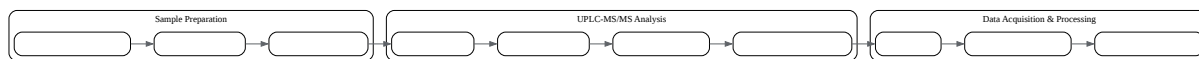
#### Standard and Sample Preparation:

- Stock Solution (100 µg/mL): Prepare in methanol.
- Working Solutions: Prepare serial dilutions in a mixture of acetonitrile and water (1:1 v/v).
- Sample Preparation (for biological matrices): Protein precipitation using acetonitrile is a common technique.[\[7\]](#)[\[8\]](#)[\[9\]](#)

#### Method Validation Parameters (Expected Performance):

Parameter	Expected Result
Lower Limit of Quantification (LLOQ)	≤ 1 ng/mL
Linearity	Over a range of 1 - 500 ng/mL
Precision (%RSD)	< 15%
Accuracy (% Bias)	Within ±15%

#### 3.2.2. UPLC-MS/MS Analytical Workflow



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Caption: Workflow for trace level analysis of **Dofetilide N-oxide** by UPLC-MS/MS.

## Regulatory Context and Impurity Profiling

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B).<sup>[1][2][3][4][5]</sup>

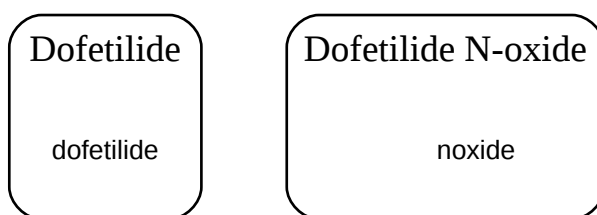
Reporting and Identification Thresholds for Impurities:

Maximum Daily Dose	Reporting Threshold	Identification Threshold	Qualification Threshold
≤ 2 g/day	0.05%	0.10% or 1.0 mg per day intake (whichever is lower)	0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day	0.03%	0.05%	0.05%

Source: ICH Q3B(R2) Impurities in New Drug Products<sup>[4]</sup>

It is imperative that the analytical methods used for impurity profiling are validated to be specific, accurate, precise, and sensitive enough to detect and quantify impurities at or below these thresholds.

## Chemical Structures



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Caption: Chemical structures of Dofetilide and **Dofetilide N-oxide**.

## Conclusion

The provided application notes and protocols offer a comprehensive framework for the analytical control of **Dofetilide N-oxide**. The HPLC-UV method is suitable for routine quality control, while the UPLC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis and confirmation. Adherence to these methodologies and the principles of regulatory guidelines is essential for ensuring the quality and safety of Dofetilide-containing pharmaceutical products.

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